REACTION_CXSMILES
|
Cl.[NH2:2][CH2:3][P:4](=[O:11])([O:8][CH2:9][CH3:10])[O:5][CH2:6][CH3:7].N>C(Cl)(Cl)Cl>[NH2:2][CH2:3][P:4](=[O:11])([O:8][CH2:9][CH3:10])[O:5][CH2:6][CH3:7] |f:0.1|
|
Name
|
|
Quantity
|
4.965 g
|
Type
|
reactant
|
Smiles
|
Cl.NCP(OCC)(OCC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is bubbled through the mixture for 4 minutes
|
Duration
|
4 min
|
Type
|
FILTRATION
|
Details
|
The resulting ammonium chloride is filtered off
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the filtrate dried briefly over MgSO4
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvent at reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
NCP(OCC)(OCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.031 g | |
YIELD: CALCULATEDPERCENTYIELD | 98.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |